7-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are important for the treatment of various disorders in the human body, including cancer cells and microbes .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol gave a corresponding tricyclic indole in good yield .Molecular Structure Analysis
Indoles are known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions of indole derivatives are diverse and depend on the specific derivative. For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Generally, indoles are crystalline and colorless in nature with specific odors .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(7-chloro-1-methylindole-2-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-19-9-17(24-16(19)23)6-7-21(10-17)15(22)13-8-11-4-3-5-12(18)14(11)20(13)2/h3-5,8H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGBYCXUIUOXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC4=C(N3C)C(=CC=C4)Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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